

An In-depth Technical Guide to the Binding Affinity of IW927 with TNFR1

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Compound of Interest

Compound Name: IW927

Cat. No.: B10856794

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This technical guide provides a comprehensive overview of the binding characteristics of **IW927**, a small molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of **IW927** in relation to TNFR1.

Table 1: Binding Affinity of **IW927** to TNFR1

Parameter	Value	Conditions	Method
Dissociation Constant (Kd)	40-100 μ M	Reversible binding in the absence of light	Not explicitly stated, likely Surface Plasmon Resonance (SPR) or similar biophysical assay.[1]
Binding Nature	Covalent	Upon photochemical reaction	Not applicable

Table 2: Inhibitory Activity of **IW927**

Parameter	Value	Assay
IC50	50 nM	Disruption of TNF- α binding to TNFRc1[1][2]
IC50	600 nM	Inhibition of TNF- α -stimulated I κ B phosphorylation in Ramos cells[1][2]

Experimental Protocols

While the precise, detailed experimental protocol for the determination of **IW927**'s binding affinity to TNFR1 is not publicly available, a representative methodology based on Surface Plasmon Resonance (SPR) is described below. SPR is a standard and powerful technique for label-free, real-time analysis of biomolecular interactions.[3][4][5]

Protocol: Determination of IW927-TNFR1 Binding Affinity using Surface Plasmon Resonance (SPR)

1. Materials and Reagents:

- Recombinant human TNFR1 (extracellular domain)
- **IW927** compound
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
- Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
- **IW927** dilution series in running buffer

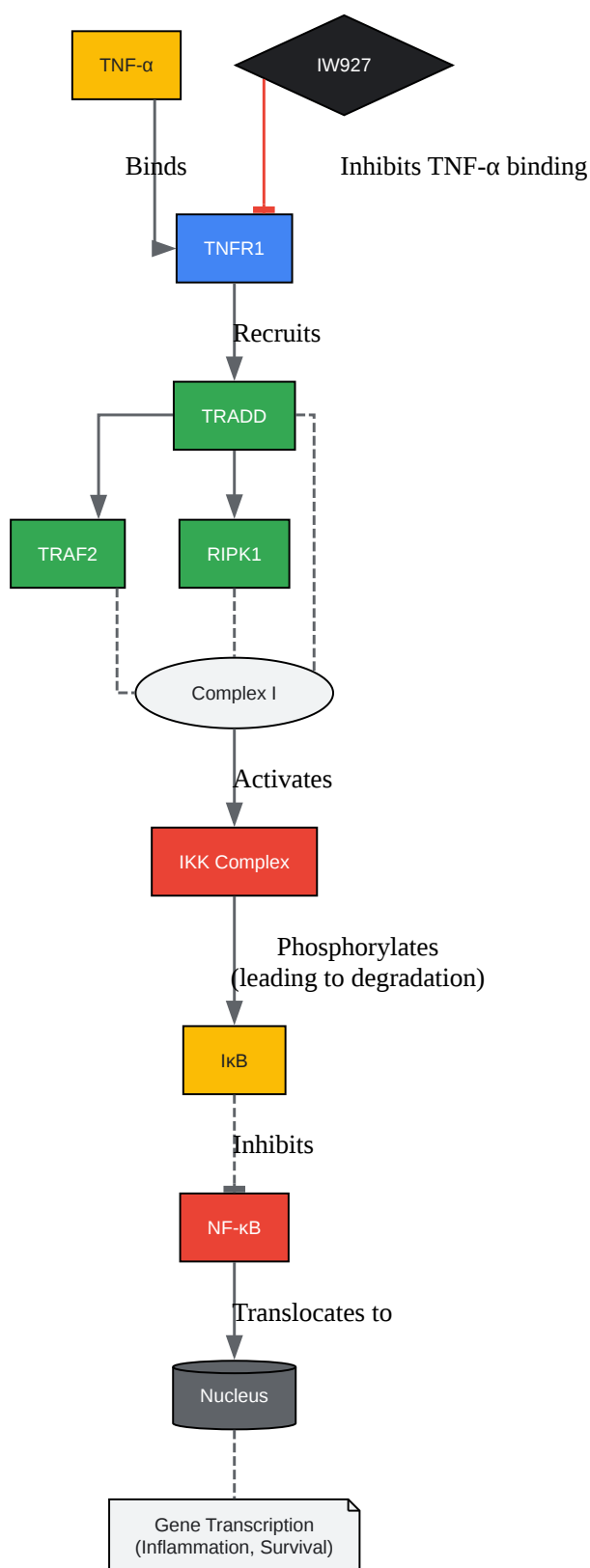
2. Experimental Procedure:

- Sensor Chip Preparation and Ligand Immobilization:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Immobilize recombinant human TNFR1 onto the sensor surface via amine coupling by injecting a solution of the protein in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The target immobilization level should be optimized to minimize mass transport limitations.
 - Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl.
 - A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of TNFR1, to serve as a control for non-specific binding and bulk refractive index changes.
- Binding Analysis:
 - Prepare a dilution series of **IW927** in the running buffer. A suitable concentration range would typically span at least two orders of magnitude around the expected K_d (e.g., from 1 μ M to 500 μ M). A blank (running buffer only) injection should also be included.
 - Inject the **IW927** solutions over the TNFR1-immobilized and reference flow cells at a constant flow rate. The association phase is monitored in real-time.
 - Following the association phase, switch back to the running buffer to monitor the dissociation of the **IW927** from the TNFR1 surface.
 - Between each **IW927** injection, the sensor surface may need to be regenerated to remove any bound analyte. The regeneration conditions (e.g., a short pulse of a low pH buffer or a high salt concentration) must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

- All binding experiments should be performed in the dark to prevent the photochemical covalent modification of the receptor by **IW927**.^{[1][2]}
- Data Analysis:
 - The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the blank injection.
 - The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of the dissociation and association rate constants ($K_d = k_{off} / k_{on}$). Alternatively, the K_d can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the concentration of **IW927**.

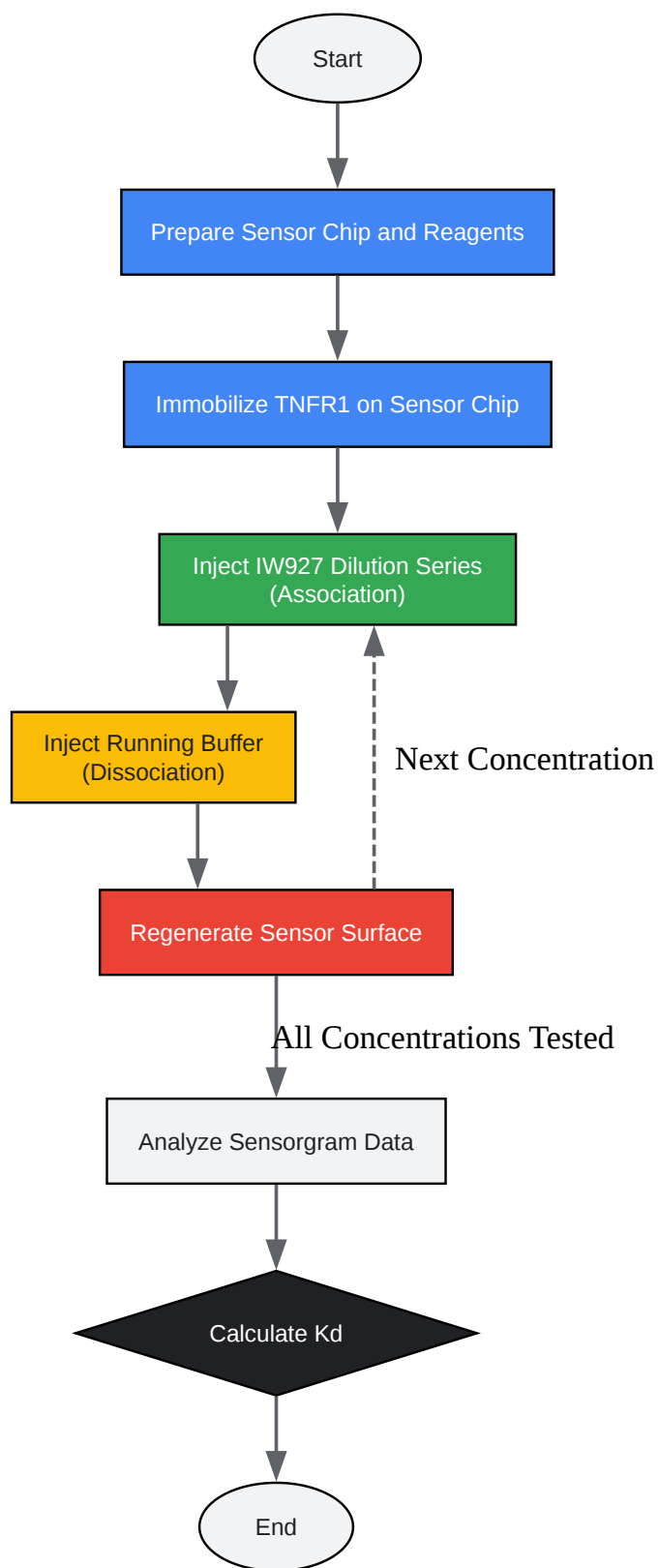
Mandatory Visualization

The following diagrams illustrate the key signaling pathway involving TNFR1 and a generalized workflow for the experimental protocol described above.



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Caption: TNFR1 signaling pathway and the inhibitory action of **IW927**.



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Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

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